Sargachromanol F
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Overview
Description
Sargachromanol F is a naturally occurring compound isolated from the brown alga Sargassum siliquastrumThis compound has garnered significant interest due to its potential anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sargachromanol F involves several steps, starting from the extraction of the brown alga Sargassum siliquastrum. The compound is then isolated and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological approaches, such as the cultivation of Sargassum siliquastrum in controlled environments, is being explored to ensure a sustainable supply of the raw material .
Chemical Reactions Analysis
Types of Reactions: Sargachromanol F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Sargachromanol F exhibits significant anti-inflammatory and antioxidant activities, making it a promising candidate for further biological studies.
Medicine: The compound’s anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases.
Industry: this compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life
Mechanism of Action
The mechanism of action of Sargachromanol F involves its interaction with various molecular targets and pathways. It modulates the production of inflammatory markers such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin E₂ (PGE₂), and cyclooxygenase-2 (COX-2). Additionally, it inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in the inflammatory response .
Comparison with Similar Compounds
Sargachromanol F is part of a larger family of sargachromanols, which includes compounds such as Sargachromanol A, B, C, D, E, G, and others. These compounds share similar structural features but differ in their functional groups and biological activities. For instance, Sargachromanol C contains a 9’-hydroxyl group with R-configuration, while this compound has a methoxy group at C-9’ and a hydroxyl group with R-configuration at C-10’.
Properties
CAS No. |
856414-55-6 |
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Molecular Formula |
C28H42O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2R)-2-[(3E,7E,10R)-10-hydroxy-9-methoxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O4/c1-19(2)16-25(30)27(31-7)21(4)12-8-10-20(3)11-9-14-28(6)15-13-23-18-24(29)17-22(5)26(23)32-28/h11-12,16-18,25,27,29-30H,8-10,13-15H2,1-7H3/b20-11+,21-12+/t25-,27?,28-/m1/s1 |
InChI Key |
HIGHTOPFNURUCC-OPOQHEMHSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/C([C@@H](C=C(C)C)O)OC)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)OC)O |
Origin of Product |
United States |
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